N6-(p-Nitrobenzyl)adenosine

Description

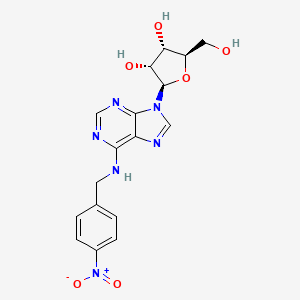

Structure

3D Structure

Properties

CAS No. |

40297-54-9 |

|---|---|

Molecular Formula |

C17H18N6O6 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N6O6/c24-6-11-13(25)14(26)17(29-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

VAQMNFPQRLLRMG-LSCFUAHRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Structural Elucidation of Analogues

The synthesis of N6-(p-Nitrobenzyl)adenosine and its analogues is a sophisticated process involving precise chemical strategies to achieve desired molecular structures. These methods are foundational for developing novel compounds for targeted research applications, allowing for detailed exploration of biological systems.

Molecular Mechanisms of Action: Primary Focus on Nucleoside Transporters

Biophysical and Biochemical Characterization of Equilibrative Nucleoside Transporter (ENT) Inhibition

The interaction of N6-(p-Nitrobenzyl)adenosine and its closely related analog, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), with ENTs has been extensively characterized, providing valuable insights into the inhibition of nucleoside transport.

Affinity and Selectivity Profiling for Human Equilibrative Nucleoside Transporter 1 (hENT1)

This compound and its derivatives exhibit a high affinity and notable selectivity for hENT1. While much of the literature focuses on the thio-derivative, NBMPR, due to its exceptionally high affinity, the foundational understanding of this interaction is rooted in the structure of this compound. hENT1 is the primary transporter responsible for adenosine (B11128) uptake in many cell types, playing a critical role in regulating extracellular adenosine levels, which in turn modulates a wide range of physiological processes including cardiovascular function and neurotransmission. nih.gov The high affinity of these inhibitors for hENT1 makes them powerful tools for distinguishing its activity from other ENT isoforms (hENT2, hENT3, and hENT4) which generally show lower sensitivity.

Kinetic Parameters of Transport Inhibition (e.g., IC50, Ki, Kd Values)

The inhibitory potency of this compound and its analogs is quantified by various kinetic parameters. For instance, N6-(p-Azidobenzyl)adenosine, a photoactive analog, competitively inhibits the binding of NBMPR to hENT1 with a Ki value of 15 nM and binds reversibly with a KD of 13.4 nM. nih.gov NBMPR itself binds to hENT1 with a very high affinity, exhibiting a KD in the low nanomolar range (0.3-1 nM). nih.gov The IC50 value for the inhibition of Hoechst 33342 accumulation in cells expressing the breast cancer resistance protein (ABCG2), an off-target effect, was found to be 53 μM for NBMPR, highlighting its relative selectivity for ENTs at lower concentrations. nih.gov

Below is an interactive table summarizing the kinetic parameters of this compound analogs and related inhibitors for hENT1.

| Compound | Parameter | Value | Target | Reference |

| N6-(p-Azidobenzyl)adenosine | Ki | 15 nM | hENT1 (NBMPR binding) | nih.gov |

| N6-(p-Azidobenzyl)adenosine | KD | 13.4 nM | hENT1 | nih.gov |

| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | KD | 0.3-1 nM | hENT1 | nih.gov |

| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | IC50 | 53 µM | ABCG2 | nih.gov |

Competitive and Non-competitive Interaction Modalities with Adenosine Uptake

Studies have shown that this compound and its analogs can exhibit different modes of inhibition. For example, N6-(p-Azidobenzyl)adenosine acts as a competitive inhibitor of NBMPR binding to the nucleoside transporter. nih.gov Structural studies of hENT1 in complex with NBMPR reveal that the thioinosine group of the inhibitor occupies the same central substrate-binding site (orthosteric site) as adenosine. nih.gov This direct competition for the binding site is a hallmark of competitive inhibition. The p-nitrobenzyl group of NBMPR extends into a hydrophobic cavity within the transporter's N-terminal domain, a region referred to as an "opportunistic site". nih.gov This interaction modality, where the inhibitor occupies both the orthosteric site and an adjacent pocket, contributes to its high-affinity binding and potent inhibition of adenosine transport. nih.gov

Elucidating Nucleoside Transporter Conformation and Binding Sites

The unique properties of this compound and its derivatives have made them invaluable probes for investigating the structure and conformational dynamics of nucleoside transporters.

This compound as a Tool for Mapping Transporter Active Site Conformations

Photoaffinity labeling, a technique that uses a photo-reactive probe to covalently label a binding site upon exposure to light, has been successfully employed using analogs of this compound. For instance, N6-(p-Azidobenzyl)adenosine, when bound to the nucleoside transporter in erythrocyte membranes, can be covalently attached to the protein upon UV irradiation. nih.gov This allows for the specific labeling and subsequent identification of the transporter protein or its subunits. Such experiments have been crucial in identifying the polypeptide components of the nucleoside transporter.

Crystal structures of hENT1 in complex with NBMPR have provided unprecedented, high-resolution insights into the transporter's active site. nih.govrcsb.org These structures reveal that the transporter has a central cavity where adenosine binds. The binding of NBMPR to this site physically obstructs the pathway for adenosine translocation, thereby inhibiting its transport. nih.gov The p-nitrobenzyl ring of NBMPR settles into a hydrophobic pocket adjacent to the central binding site, which is lined by transmembrane helices TM1, TM3, and TM4. nih.gov This detailed structural information is critical for understanding the molecular basis of inhibitor binding and for the rational design of novel and more selective ENT inhibitors.

Isolation and Characterization of N6-(p-Nitrobenzyl)thioinosine-Binding Proteins

The high-affinity binding of NBMPR has been exploited to isolate and characterize the nucleoside transporter protein. By using radiolabeled NBMPR, researchers can track and purify the transporter from cell membranes. Early studies using photoaffinity labeling with a tritiated azido-derivative of NBMPR on human erythrocyte membranes led to the selective labeling of a protein component of the transporter, identified as a band 4.5 polypeptide. nih.gov This was a significant step in the molecular identification of the nucleoside transporter before the advent of molecular cloning techniques. These biochemical approaches, reliant on high-affinity ligands like NBMPR, were fundamental in paving the way for the eventual cloning and detailed molecular characterization of the ENT family of proteins.

Dynamic Regulation of Cellular Adenosine Homeostasis by this compound

By targeting nucleoside transporters, this compound initiates a cascade of events that dynamically alters the concentration of adenosine both inside and outside the cell. This regulation is a key determinant of its pharmacological profile.

This compound, often referred to in literature as nitrobenzylthioinosine (NBMPR), is a high-affinity inhibitor of equilibrative nucleoside transporter 1 (ENT1). The inhibition of ENT1 by this compound effectively blocks the primary route for adenosine reuptake from the extracellular space into the cell. This blockade leads to a significant elevation of extracellular adenosine concentrations.

The accumulation of adenosine in the extracellular environment, or the purinergic milieu, has profound consequences for cellular signaling. Adenosine acts as a signaling molecule by activating a family of G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, and A3). The increased availability of extracellular adenosine due to ENT1 inhibition by this compound potentiates the activation of these receptors, leading to a range of physiological responses, including neuromodulation, immunomodulation, and cardiovascular effects. The extent of this potentiation is directly linked to the concentration of this compound and its potent inhibitory effect on ENT1.

Research has demonstrated that the inhibition of ENTs by compounds like this compound can lead to a substantial increase in extracellular adenosine levels. For instance, studies have shown that blocking adenosine transport can cause extracellular adenosine concentrations to rise significantly, thereby amplifying its signaling effects.

Table 1: Inhibitory Potency of this compound (NBMPR) on ENT1

| Parameter | Value | Cell Type/System | Reference |

| Kd | 0.377 ± 0.098 nM | PK15 cells expressing hENT1 |

This table showcases the high affinity of this compound for the human equilibrative nucleoside transporter 1 (hENT1), as indicated by its low dissociation constant (Kd).

The modulation of intracellular adenosine levels by this compound is a multifaceted process involving not only the inhibition of nucleoside transport but also a direct interaction with key enzymes of adenosine metabolism. The two primary enzymes responsible for intracellular adenosine clearance are adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase (ADA), which deaminates adenosine to inosine.

This compound has been identified as a competitive inhibitor of adenosine deaminase. This inhibition further contributes to an increase in intracellular adenosine concentrations by preventing its degradation. The dual action of blocking adenosine influx via ENT1 and inhibiting its intracellular breakdown by ADA leads to a significant accumulation of adenosine within the cell.

The interplay between ENT1 inhibition and ADA inhibition by this compound creates a synergistic effect on elevating intracellular adenosine. While ENT1 blockade prevents the cell from clearing extracellular adenosine, the inhibition of ADA ensures that the adenosine that is present or produced intracellularly is not rapidly metabolized.

There is currently limited direct evidence to suggest that this compound significantly affects the activity of adenosine kinase. The primary enzymatic interaction that has been characterized is with adenosine deaminase. The combined effects of transporter and enzyme inhibition underscore the compound's potent ability to disrupt adenosine homeostasis.

Table 2: Kinetic Data for the Inhibition of Adenosine Deaminase by this compound

| Compound | Enzyme | Inhibition Type | Ki (μM) | Reference |

| N6-p-Nitrobenzyladenosine | Adenosine Deaminase | Competitive | 65 |

This table provides the inhibition constant (Ki) for the competitive inhibition of adenosine deaminase by N6-p-Nitrobenzyladenosine, highlighting its direct impact on a key enzyme in adenosine metabolism.

Cellular and Tissue Specific Research Paradigms

Modulation of Adenosinergic Signaling Pathways

N6-(p-Nitrobenzyl)adenosine, also known as NBTI, functions as a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). nih.govresearchgate.netnih.gov This transporter is crucial for the reuptake of adenosine (B11128) from the extracellular space into cells. By blocking ENT1, this compound effectively increases the concentration of endogenous adenosine in the extracellular environment. researchgate.netnih.gov This elevation of extracellular adenosine is the primary mechanism through which this compound exerts its biological effects, indirectly modulating the activity of various adenosine receptors and their downstream signaling pathways.

The accumulation of extracellular adenosine resulting from ENT1 inhibition by this compound leads to the non-selective activation of all four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. frontiersin.orgnih.gov The specific physiological or pathological response depends on the distribution and density of these receptors in different tissues, as well as their respective affinities for adenosine. mdpi.come-century.us

A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.com A1 receptor activation is known to have inhibitory effects on neuronal activity and plays a role in cardioprotection. mdpi.com A3 receptor activation is implicated in both cardioprotective and cerebroprotective effects, as well as the modulation of inflammatory responses. nih.govnih.gov

A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentrations. mdpi.com A2A receptors are involved in vasodilation and the regulation of inflammation. nih.gov A2B receptors, which have a lower affinity for adenosine, are typically activated under conditions of high adenosine concentration, such as inflammation or ischemia, and are involved in pro-inflammatory and angiogenic processes. nih.gov

The broad-spectrum activation of these receptors by the elevated adenosine levels induced by this compound can lead to a diverse and context-dependent range of cellular responses.

The activation of adenosine receptors by increased extracellular adenosine triggers a cascade of intracellular signaling events. The primary and most well-understood pathway involves the modulation of cyclic AMP (cAMP) levels. mdpi.comnbinno.com

cAMP Pathway: As mentioned, A1 and A3 receptor activation decreases cAMP, while A2A and A2B receptor activation increases it. mdpi.com cAMP acts as a crucial second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression. frontiersin.orgmdpi.com

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, can also be modulated by adenosine. ahajournals.org Studies have shown that adenosine can stimulate the phosphorylation and activation of ERK in certain cell types, such as coronary artery smooth muscle cells, primarily through the A1 receptor. ahajournals.org This pathway is critical for regulating processes like cell proliferation and differentiation. ahajournals.org

Other Pathways: Beyond cAMP and ERK, adenosine receptors can engage other signaling molecules. For instance, A1, A2A, and A3 receptors can activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. frontiersin.orgmdpi.com This highlights the complexity of signaling networks that can be influenced by the elevated adenosine levels caused by this compound.

In vitro Cellular and Organotypic Culture Studies

The effects of this compound have been investigated in a variety of cell and tissue models, providing insights into its role in regulating adenosine-mediated processes in different physiological systems.

In the central nervous system, adenosine acts as a key neuromodulator. Studies using neuronal and glial cell cultures have demonstrated that inhibiting adenosine uptake with compounds like S-(p-nitrobenzyl)-6-thioinosine (NBTI), a related compound, leads to a significant reduction in adenosine transport. nih.govcore.ac.uk

In cultured spinal dorsal horn neurons, the application of an ENT1 inhibitor enhanced the duration of adenosine-induced outward currents. nih.gov This effect is consistent with an increase in extracellular adenosine activating A1 receptors, which in turn open potassium channels, leading to neuronal hyperpolarization and reduced excitability. nih.gov Furthermore, research in rat models of epilepsy has shown that NBTI can mimic the effects of adenosine, decreasing the amplitude of evoked excitatory postsynaptic currents (eEPSCs) in hippocampal pyramidal neurons. nih.gov This suggests that by increasing synaptic adenosine levels, this compound can dampen glutamatergic neurotransmission and reduce neuronal hyperexcitability. nih.gov

Summary of this compound Effects in Neuronal and Glial Models

| Cell/Tissue Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Spinal Dorsal Horn Neurons (Rat) | Enhanced duration of adenosine-induced outward K+ currents. | Increased A1 receptor activation, leading to neuronal inhibition. | nih.gov |

| Hippocampal Pyramidal Neurons (Epileptic Rat Model) | Decreased amplitude of evoked excitatory postsynaptic currents (eEPSCs). | Suppression of glutamatergic neurotransmission and neuronal excitability. | nih.gov |

| Retinal Cell Cultures (Chick) | Significant, concentration-dependent reduction in adenosine uptake. | Demonstrates the presence and functional inhibition of equilibrative nucleoside transporters. | core.ac.uk |

In the cardiovascular system, adenosine is a critical regulator of blood flow and cardiac function. nih.gov Research using in vitro models has elucidated the effects of modulating adenosine transport in vascular and cardiac cells.

In vascular smooth muscle cells (VSMCs), adenosine plays a role in regulating cell proliferation. nih.gov Studies have shown that inhibiting ENT with S-(4-Nitrobenzyl)-6-thioinosine (NBTI) enhances the synthesis of inducible nitric oxide synthase (iNOS) in VSMCs from diabetic rats when stimulated with inflammatory agents. nih.gov Adenosine itself, acting through A1 receptors, has been found to stimulate guanylate cyclase activity in cultured VSMCs, leading to increased intracellular cGMP, a second messenger that mediates vasorelaxation. nih.gov Furthermore, adenosine generated from the breakdown of ATP and AMP can inhibit VSMC proliferation, an effect mediated by A2a and A2b receptors linked to cAMP production. mdpi.com

In cardiomyocytes, adenosine, acting through A1 receptors, exerts anti-beta-adrenergic effects, reducing cAMP levels and inhibiting L-type calcium currents. nih.gov This action can terminate certain types of ventricular tachycardias. nih.gov While direct studies with this compound on adenosine transport in cardiomyocytes are less detailed in the provided context, the known function of ENT1 in clearing extracellular adenosine suggests that its inhibition would potentiate these cardioprotective, A1-mediated effects.

Summary of Adenosine/ENT Inhibition Effects in Cardiovascular Models

| Cell/Tissue Model | Key Finding | Mechanism/Implication | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMC) | Adenosine inhibits cell proliferation. | Mediated by A2a/A2b receptors and increased cAMP. | mdpi.com |

| Vascular Smooth Muscle Cells (VSMC) | Adenosine stimulates guanylate cyclase activity. | Mediated by A1 receptors, leading to increased cGMP and potential vasorelaxation. | nih.gov |

| Ventricular Myocytes | Adenosine exerts anti-beta-adrenergic effects. | Mediated by A1 receptors, leading to reduced cAMP and inhibition of calcium currents. | nih.gov |

| VSMCs (Diabetic Rat Model) | ENT inhibition with NBTI enhanced iNOS synthesis. | Suggests a complex role for adenosine in vascular inflammation under pathological conditions. | nih.gov |

Extracellular adenosine is a potent regulator of immune function, generally exerting anti-inflammatory effects. nih.govresearchgate.net Dendritic cells (DCs) are key antigen-presenting cells that orchestrate immune responses.

The transport of adenosine is critical in modulating DC function. Intracellular adenosine can be extruded from DCs via nucleoside transporters. researchgate.netfrontiersin.org Conversely, extracellular adenosine, which accumulates in inflamed tissues, can suppress DC activation and function. nih.govnih.gov Inflammatory responses in DCs are highly sensitive to this adenosine-mediated suppression. nih.gov However, DCs also possess high levels of adenosine deaminase, an enzyme that degrades adenosine, allowing them to maintain a hyperreactive state despite the generally suppressive environment of an inflammatory site. nih.gov

By inhibiting ENT1, this compound would be expected to increase extracellular adenosine concentrations, thereby enhancing the suppressive signals received by DCs and other immune cells. This elevated adenosine can signal through A2A and A2B receptors on immune cells to dampen inflammatory responses, for instance, by inhibiting the activation of T cells and downregulating the function of DCs. nih.govresearchgate.net This mechanism positions adenosine transport as a key checkpoint in the regulation of inflammation.

Cancer Biology Research: Inhibition of Nucleoside Transport and Anti-proliferative Effects of this compound Analogues in Cancer Cell Lines

N6-substituted adenosine analogues have been identified as a class of compounds with significant anti-cancer activity. nih.gov Research has demonstrated that these analogues can potently and rapidly suppress signaling pathways critical for cancer cell survival and proliferation. nih.gov Specifically, certain N6-substituted adenosine analogues function as inhibitors of the JAK2/STAT3 signaling pathway, which plays a crucial role in oncogenesis. nih.govresearchgate.net These compounds have shown selective anti-cancer activity in human cancer cells that have a constitutively activated STAT3 protein. nih.gov The mechanism for this anti-proliferative effect has been linked to the specific inhibition of JAK2. nih.gov

The activity of these compounds is also closely related to the function of nucleoside transporters. Adenosine's ability to suppress cancer cell growth can be dependent on its uptake into the cell via equilibrative nucleoside transporters (ENTs). nih.gov In cholangiocarcinoma cells, for example, the inhibitory effects of adenosine were mitigated by S-(4-nitrobenzyl)-6-thioinosine (NBTI), a known ENTs inhibitor, suggesting a transporter-dependent mechanism of action. nih.gov

Further studies on N6-benzyladenosine, an analogue, revealed its ability to inhibit the growth of bladder carcinoma T24 cells by arresting the cell cycle in the G0/G1 phase. nih.gov This compound was also found to induce apoptosis, a form of programmed cell death, which was associated with the activation of caspase 3. nih.gov The N6-benzyladenosine analogue has also been shown to selectively target glioma cells, inducing apoptosis and inhibiting proliferation without affecting healthy brain cells. nih.gov

The anti-proliferative effects of various N6-substituted adenosine analogues have been observed across different cancer cell lines.

Table 1: Effects of N6-Substituted Adenosine Analogues on Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N6-benzyladenosine | Bladder Carcinoma (T24) | G0/G1 cell cycle arrest, apoptosis, caspase 3 activation | nih.gov |

| N6-benzyladenosine | Glioma Cells | Selective induction of apoptosis and inhibition of proliferation | nih.gov |

| N6-(2-isopentenyl)adenosine (IPA) | Human Prostate Cancer (LNCaP) | Antiproliferative effect, partially mediated by the A3R | nih.gov |

| N6-(2-isopentenyl)adenosine (IPA) | Rat Prostatic Adenocarcinoma (N1S1) | Antiproliferative effect | nih.gov |

| Various N6-substituted adenosine analogues | Human cancer cells with activated STAT3 | Selective anti-cancer activity, inhibition of JAK2/STAT3 pathway | nih.gov |

Hematological Research: Effects on Platelet Adenosine Uptake and Aggregation

Adenosine is a known inhibitor of platelet activation and aggregation. nih.govplos.org Its effect is primarily mediated through A2A and A2B adenosine receptors on the platelet surface, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a molecule that suppresses platelet activation. nih.govmdpi.comfrontiersin.org The concentration of adenosine in the blood is tightly regulated by its uptake into other cells, particularly erythrocytes, through the equilibrative nucleoside transport (ENT) system. nih.govnih.gov

Inhibitors of the nucleoside transport system can block this uptake, thereby increasing the extracellular concentration of adenosine and enhancing its antiplatelet effects. nih.gov Research has shown that in whole blood, adenosine alone has little effect on ADP-induced platelet aggregation. nih.gov However, in the presence of potent nucleoside transport system inhibitors like p-nitrobenzylthioinosine (NBMPR), a compound related to this compound, adenosine becomes a strong inhibitor of platelet aggregation. nih.gov This suggests that the antiplatelet action of such drugs stems from their ability to block adenosine uptake by erythrocytes, thus making more adenosine available to act on platelets. nih.gov

The activation of A2A adenosine receptors has been shown to inhibit the mobilization of internal calcium stores, reduce the expression of P-selectin on the platelet surface, and decrease the formation of platelet-monocyte aggregates. nih.govfrontiersin.org Studies using various adenosine receptor agonists have confirmed that they reduce platelet activation markers, with a more pronounced effect when combined with P2Y12 receptor antagonists. mdpi.com

Table 2: Influence of Nucleoside Transport Inhibitors on Platelet Aggregation

| Condition | Effect on ADP-Induced Platelet Aggregation in Whole Blood | Mechanism | Reference |

|---|---|---|---|

| Adenosine alone | No significant inhibition | Rapid uptake by erythrocytes | nih.gov |

| Adenosine + p-nitrobenzylthioinosine (NBMPR) | Strong inhibition | Blockade of erythrocytic adenosine uptake, increasing extracellular adenosine | nih.gov |

| Adenosine + Dipyridamole (B1670753) | Strong inhibition | Blockade of erythrocytic adenosine uptake | nih.gov |

| Adenosine + Dilazep | Strong inhibition | Blockade of erythrocytic adenosine uptake | nih.gov |

Preclinical In vivo Animal Model Investigations (excluding human data)

Central Nervous System Function: Influence on Sleep Regulation and Basal Forebrain Neuronal Activity

Adenosine is recognized as an important neuromodulator involved in the homeostatic regulation of sleep. nih.govnih.gov It is proposed to promote sleep by inhibiting wake-promoting neurons, particularly the cholinergic neurons of the basal forebrain. nih.gov Studies in animal models have shown that extracellular adenosine levels in the basal forebrain gradually increase during prolonged wakefulness and decrease during subsequent recovery sleep. nih.govresearchgate.net

The influence of adenosine on neuronal activity has been investigated using nucleoside transport inhibitors. In freely moving rats, the local application of S-(p-nitrobenzyl)-6-thioinosine (NBTI), an adenosine transport inhibitor, into the basal forebrain decreased the discharge rate of neurons during both waking and non-rapid eye movement (NREM) sleep. nih.gov This finding suggests that endogenous adenosine exerts a tonic inhibitory influence on these neurons in naturally sleeping and awake animals. nih.gov Despite this inhibition, the neurons retained their characteristic sleep-wake discharge patterns, indicating that other neurotransmitter systems also contribute to their modulation. nih.gov The sleep-promoting effect of increasing extracellular adenosine with NBTI mimics the homeostatic sleep response that follows sleep deprivation. nih.gov These effects are mediated by the A1 adenosine receptor, which, when activated, inhibits basal forebrain wake-active neurons. nih.govresearchgate.net

Neurodegenerative Disease Models: Investigation of this compound-Related Compounds in Parkinson's and Huntington's Disease Paradigms

Adenosine signaling pathways are a significant area of research in the context of neurodegenerative disorders like Parkinson's and Huntington's disease. nih.govnih.gov In animal models of Parkinson's disease, antagonists of the adenosine A2A receptor have shown promise in improving motor deficits. nih.govnih.gov In a rat model where Parkinson's-like symptoms were induced by 6-hydroxydopamine (6-OHDA), certain 8-substituted 9-ethyladenine derivatives, which act as adenosine receptor antagonists, were able to reverse catalepsy and potentiate the effects of L-DOPA on turning behavior. nih.gov This suggests a therapeutic potential for compounds that modulate adenosine receptors in this disease. nih.govnih.gov

In a rat model of Huntington's disease induced by 3-nitropropionic acid (3NP), the adenosine A1 receptor agonist N6-cyclohexyladenosine (CHA) demonstrated neuroprotective effects. nih.gov A single intrastriatal injection of CHA after the neurotoxin was administered attenuated neuronal death and improved both cognitive and motor deficits. nih.gov The protective mechanism was linked to the activation of the PI3K/Akt/CREB/BDNF signaling pathway, as well as a reduction in neuroinflammatory and oxidative stress markers. nih.gov Another compound, N6-Furfuryladenine, has also been shown to be protective in Huntington's disease models by signaling the phosphorylation of the huntingtin protein. researchgate.net

Parasitology Research: Purine (B94841) Metabolism and Selective Toxicity in Toxoplasma gondii

The protozoan parasite Toxoplasma gondii is incapable of synthesizing purines de novo and relies on salvaging them from its host. nih.govresearchgate.net This dependency on host purines presents a key metabolic vulnerability that can be exploited for therapeutic purposes. researchgate.net The salvage of adenosine is a major source of purines for the parasite. researchgate.net

Research has shown that this compound, along with related 6-substituted 9-β-d-ribofuranosylpurines like nitrobenzylthioinosine (NBMPR), exhibits selective toxicity against T. gondii infecting human fibroblast cells. nih.gov These compounds are toxic to the parasite at concentrations that show no apparent toxicity to the host cells. nih.gov The basis for this selective toxicity lies in a unique metabolic pathway present in the parasite but not in mammalian cells. nih.gov T. gondii possesses an adenosine kinase that can phosphorylate NBMPR and its analogues into their nucleotide forms, which are toxic to the parasite. nih.govasm.org Mammalian adenosine kinase does not perform this phosphorylation. nih.gov This unique metabolism makes these N6-substituted adenosine compounds promising agents against toxoplasmosis. nih.govfrontiersin.org

**Table 3: Selective Toxicity of this compound and Related Compounds against *Toxoplasma gondii***

| Compound | Target Organism | Host Cell | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Toxoplasma gondii | Human Fibroblasts | Selectively toxic to parasite-infected cells | nih.gov |

| Nitrobenzylthioinosine (NBMPR) | Toxoplasma gondii | Human Fibroblasts | Selectively phosphorylated by parasite's adenosine kinase, leading to dose-dependent killing of the parasite. | nih.gov |

| 6-benzylthioinosine | Toxoplasma gondii | Human Fibroblasts | Selectively toxic to parasite-infected cells | nih.gov |

| p-nitrobenzyl-6-selenopurine riboside | Toxoplasma gondii | Human Fibroblasts | Selectively toxic to parasite-infected cells | nih.gov |

| N6-(p-azidobenzyl)adenosine | Toxoplasma gondii | Human Fibroblasts | Selectively toxic to parasite-infected cells | nih.gov |

Methodological Contributions to Biomedical Research

N6-(p-Nitrobenzyl)adenosine as a Standard Pharmacological Tool for Equilibrative Nucleoside Transporter Characterization

This compound is a potent inhibitor of equilibrative nucleoside transporters, which are crucial for the cellular uptake of nucleosides for metabolic processes and for modulating the extracellular concentration of adenosine (B11128), a key signaling molecule. nih.gov Its high affinity and specificity for the NBMPR-sensitive ENT, primarily ENT1, have established it as a standard pharmacological tool for the characterization of these transporters. researcher.life

Furthermore, these inhibitors are instrumental in studies aiming to understand the physiological and pathophysiological roles of ENTs. For example, by inhibiting ENT1, researchers can investigate the consequences of elevated extracellular adenosine levels, which has implications for cardiovascular function, neurotransmission, and inflammatory responses. The use of ENT1 inhibitors has helped to demonstrate that these transporters are key in regulating postischemic blood flow in acute kidney injury in mice.

Development and Application of Radioligands and Fluorescent Probes Derived from this compound for Transporter Binding and Functional Assays

The structural backbone of this compound has been pivotal in the development of high-affinity radioligands and fluorescent probes, which have greatly advanced the study of ENTs. These molecular tools allow for direct measurement of transporter density and activity in various tissues and cell types.

One of the most widely used radioligands is [³H]nitrobenzylthioinosine ([³H]NBMPR), a tritiated version of the potent ENT1 inhibitor. nih.govnih.gov Binding assays using [³H]NBMPR enable the quantification of ENT1 sites on cell membranes. For example, N6-(p-Azidobenzyl)adenosine (ABA), a photoaffinity label analogue, was shown to competitively inhibit [³H]NBMPR binding with a Ki of 15 nM. nih.gov This demonstrates the utility of such competition assays in identifying and characterizing new ENT inhibitors.

In addition to radioligands, fluorescent probes derived from this compound analogues have been synthesized. A notable example is 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), which was conjugated with fluorescein (B123965) to create SAENTA-fluorescein. nih.govportlandpress.comnih.gov This fluorescent probe is a high-affinity ligand for the equilibrative nucleoside transporter and has been instrumental in functional assays. nih.govportlandpress.comnih.gov The development of such probes has provided a non-radioactive method for studying transporter binding and function.

| Compound | Assay Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| [³H]Nitrobenzylthioinosine ([³H]NBMPR) | Radioligand Binding | ENT1 | Binds with high affinity (KD 0.3-1 nM) to ENT1 sites. | nih.gov |

| N6-(p-Azidobenzyl)adenosine (ABA) | Photoaffinity Labeling / Competition Binding | ENT1 | Competitively inhibits [³H]NBMPR binding with a Ki of 15 nM. | nih.gov |

| SAENTA-fluorescein | Fluorescent Probe Binding | ENT1 | Binds with high affinity (Kd of 6 nM) to ENTs on leukemic cells. | nih.govportlandpress.comnih.gov |

| SAENTA-fluorescein | Inhibition of Nucleoside Influx | ENT1 | Inhibits nucleoside influx into cultured leukemic cells with an IC50 of 40 nM. | portlandpress.comnih.gov |

Integration into Microdialysis Techniques for Dynamic Measurement of Extracellular Adenosine in vivo

Microdialysis is a powerful in vivo technique used to sample the extracellular fluid of tissues and monitor the concentrations of various substances, including neurotransmitters and neuromodulators like adenosine. The integration of ENT inhibitors, such as derivatives of this compound, into microdialysis studies has been crucial for understanding the dynamics of extracellular adenosine regulation.

By including an ENT inhibitor like S-(4-nitrobenzyl)-6-thioinosine (NBTI) in the microdialysis perfusate, researchers can block the reuptake of adenosine into surrounding cells. nih.gov This allows for a more accurate measurement of the rate of adenosine release, as its clearance via transport is inhibited. This methodology has been employed to investigate the role of purine (B94841) nucleoside phosphorylase in adenosine metabolism in the renal cortex. nih.gov

Similarly, the local application of the ENT inhibitor dipyridamole (B1670753) via a micropipette has been shown to significantly increase the measured extracellular concentration of adenosine, demonstrating the critical role of ENTs in clearing adenosine from the extracellular space. These studies underscore the importance of using ENT inhibitors in conjunction with microdialysis to dynamically assess the local regulation of adenosine levels in vivo.

Utility in Flow Cytometry for Quantitative Assessment of Nucleoside Transport Capacity

Flow cytometry, a technique that allows for the rapid analysis of single cells in a heterogeneous population, has been effectively combined with fluorescent probes derived from this compound to quantitatively assess nucleoside transport capacity. nih.govportlandpress.comnih.govnih.gov This approach offers several advantages over traditional radioligand-based assays, including the elimination of radiation hazards and the ability to analyze small cell populations. nih.gov

The fluorescent probe SAENTA-fluorescein has been successfully used in flow cytometry to determine the binding affinity and density of ENT1 on various cell types, including leukemic cells. nih.govportlandpress.comnih.gov In such assays, cells are incubated with the fluorescent probe, and the resulting fluorescence intensity of individual cells is measured by the flow cytometer. This provides a quantitative measure of the number of functional transporters on the cell surface.

This technique has been applied to study nucleoside transporter activity in different physiological and pathological contexts, such as in chemoresistant prostate cancer models. nih.gov By quantifying the levels of nucleoside transporter activity, researchers can investigate the association between transporter expression and sensitivity to nucleoside analogue drugs used in cancer therapy. nih.gov

| Fluorescent Probe | Cell Type | Parameter Measured | Value | Reference |

|---|---|---|---|---|

| SAENTA-fluorescein | Cultured leukemic cells | Dissociation Constant (Kd) | 6 nM | nih.govportlandpress.comnih.gov |

| SAENTA-fluorescein | Cultured leukemic cells | IC50 for nucleoside influx inhibition | 40 nM | portlandpress.comnih.gov |

| SAENTA-fluorescein | K562 cells | ENT1 inhibitory activity of dipyridamole (Ki) | Calculated from IC50 | nih.gov |

Emerging Research Frontiers and Uncharted Territories for N6 P Nitrobenzyl Adenosine

Refined Dissection of ENT Subtype Specificity and Differential Regulation Mechanisms

A primary frontier in the study of N6-(p-Nitrobenzyl)adenosine and its analogs lies in the detailed characterization of their interactions with various Equilibrative Nucleoside Transporter (ENT) subtypes. The human SLC29 gene family encodes four distinct transporters (ENT1, ENT2, ENT3, and ENT4), each with unique tissue distribution, subcellular localization, and transport kinetics. The pharmacological sensitivity of these subtypes to inhibitors is a key area of investigation.

Research has firmly established that ENT1 is the primary target for N6-(p-nitrobenzyl)-derivatives. The closely related analog, S-(4-nitrobenzyl)-6-thioinosine (NBMPR), exhibits a profound selectivity for human ENT1 (hENT1) over other subtypes. This high-affinity binding has historically been used to differentiate ENT-mediated transport into NBMPR-sensitive (es) and NBMPR-insensitive (ei) components, largely corresponding to ENT1 and ENT2 activity, respectively. nih.govfrontiersin.org

Detailed kinetic studies have quantified this specificity, revealing a striking difference in sensitivity between hENT1 and hENT2. For instance, the concentration of NBMPR required to achieve 50% inhibition (IC₅₀) for hENT1 is in the low nanomolar range, whereas for hENT2 it is in the micromolar range, representing a difference of up to 7000-fold. researchgate.net ENT3, which is primarily located on intracellular membranes, and ENT4, a unique pH-dependent transporter, are generally considered insensitive to NBMPR. nih.gov This pronounced selectivity makes NBMPR and, by extension, this compound, invaluable for isolating and studying the specific physiological and pathophysiological roles of ENT1.

Current research aims to understand the molecular basis for this subtype specificity. By comparing the amino acid sequences and structural models of ENT1 and ENT2, scientists are identifying key residues within the inhibitor-binding pocket that dictate high-affinity interactions, paving the way for the rational design of even more selective pharmacological probes.

| Transporter Subtype | Common Localization | Sensitivity to NBMPR | IC₅₀ for NBMPR |

| hENT1 | Plasma Membrane | High (es-type) | ~0.4 nM researchgate.net |

| hENT2 | Plasma Membrane | Low (ei-type) | ~2.8 µM researchgate.net |

| hENT3 | Intracellular Membranes (Lysosomes) | Insensitive | Not Applicable |

| hENT4 (PMAT) | Plasma Membrane | Insensitive | Not Applicable |

High-Resolution Structural Biology of this compound-Transporter Complexes

A monumental leap in understanding the inhibitory mechanism of this compound class came with the determination of the high-resolution crystal structure of human ENT1 (hENT1) in complex with the potent analog S-(4-nitrobenzyl)-6-thioinosine (NBMPR). rcsb.org This structural data, archived in the Protein Data Bank under accession code 6OB6, provides an unprecedented atomic-level view of the inhibitor-transporter interface and serves as a robust model for the binding of this compound itself.

The crystal structure reveals that hENT1 adopts an outward-facing occluded conformation when bound to NBMPR. frontiersin.orgnih.gov The inhibitor lodges deep within the central cavity of the transporter, effectively blocking the translocation pathway. The key interactions involve:

The Adenosine-like Moiety : The thioinosine portion of NBMPR occupies the orthosteric site where the natural substrate, adenosine (B11128), is predicted to bind.

The p-Nitrobenzyl Group : This critical component for high-affinity binding extends into a deep, hydrophobic pocket. This pocket is formed by residues from several transmembrane (TM) helices, primarily TM1, TM3, and TM4. researchgate.net

This "molecular wedge" mechanism explains the potent inhibition by NBMPR. By stabilizing the transporter in a non-functional, outward-occluded state, the inhibitor prevents the conformational cycling between outward-open and inward-open states that is essential for nucleoside transport. researchgate.net This detailed structural blueprint is a cornerstone for future research, enabling computational docking studies and structure-based drug design to create novel ENT1 modulators with tailored properties.

| Structural Feature | Interacting Component of NBMPR | Key Transmembrane Helices |

| Orthosteric Site | Thioinosine Moiety | Central Cavity |

| Hydrophobic Pocket | p-Nitrobenzyl Moiety | TM1, TM3, TM4 researchgate.net |

Innovation in the Design of Advanced this compound-Derived Research Tools

The this compound scaffold is a versatile platform for the development of sophisticated chemical biology tools designed to probe transporter function with greater precision. The innovation in this area focuses on incorporating reporter groups or reactive moieties onto the core molecule.

Photoaffinity Labels: A prominent example is the development of N6-(p-Azidobenzyl)adenosine (ABA). The azido (B1232118) group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues within its binding site. This technique was instrumental in the initial identification of the nucleoside transporter protein. By using a radiolabeled version of ABA, researchers were able to irradiate erythrocyte membranes and demonstrate specific, covalent labeling of a protein component known as band 4.5, definitively identifying it as the transporter.

Radiolabeled Ligands: The tritiated version of NBMPR, [³H]NBMPR, has been a workhorse in the field for decades. Its high affinity and specificity for ENT1 make it the gold standard for quantifying the number of ENT1 transporters in a given cell or tissue sample through radioligand binding assays. frontiersin.orgnih.gov These assays are crucial for studying changes in transporter expression levels in response to drugs, disease states, or genetic modifications.

Fluorescent Probes: While not as extensively developed specifically from the this compound backbone, the creation of fluorescent derivatives of nucleoside transport inhibitors is a major goal. Such probes would allow for the direct visualization of transporter localization, trafficking, and dynamics in living cells using advanced microscopy techniques, offering spatial and temporal insights that are unattainable with other methods.

| Tool Type | Example | Functional Group | Application |

| Photoaffinity Label | N6-(p-Azidobenzyl)adenosine | Azide (-N₃) | Covalent labeling and identification of the transporter protein. |

| Radiolabeled Ligand | [³H]NBMPR | Tritium (³H) | Quantification of ENT1 sites via binding assays. frontiersin.orgnih.gov |

| Fluorescent Probe | (Hypothetical) | Fluorophore | Visualization of transporter dynamics in live cells. |

Exploration of Non-Canonical Biological Interactors and Signaling Pathways Beyond Established Nucleoside Transport

While this compound is overwhelmingly recognized for its role as an ENT1 inhibitor, an emerging area of research explores its potential interactions with other proteins, revealing a more complex pharmacological profile. These "off-target" or non-canonical interactions are crucial to understand, both for interpreting experimental results and for exploring new therapeutic applications.

Adenosine Deaminase (ADA): Early studies demonstrated that this compound can act as a competitive inhibitor of adenosine deaminase, the enzyme responsible for converting adenosine to inosine. This inhibition, while less potent than its effect on ENT1, suggests that the compound could, under certain conditions, modulate adenosine levels through a secondary mechanism by slowing its degradation. bohrium.com

Adenosine Receptors: The adenosine molecule itself is a ligand for four G protein-coupled receptors (A1, A2A, A2B, and A3), which mediate a vast array of physiological effects. The N6 position of adenosine is a critical site for modification in the design of selective adenosine receptor agonists and antagonists. nih.gov The presence of the N6-benzyl group, particularly with substitutions on the phenyl ring, is a common feature in potent ligands for the A3 adenosine receptor. Therefore, it is plausible that this compound could exert direct effects by binding to one or more adenosine receptor subtypes, thereby activating or inhibiting downstream signaling pathways independent of its action on nucleoside transport. This potential for dual-target activity represents a significant and largely uncharted territory in the pharmacology of this compound.

| Potential Non-Canonical Target | Type of Interaction | Potential Consequence |

| Adenosine Deaminase | Competitive Inhibition bohrium.com | Decreased degradation of adenosine. |

| Adenosine Receptors (e.g., A3) | Agonism / Antagonism | Direct modulation of receptor-mediated signaling pathways. nih.gov |

Q & A

Q. How do researchers validate the binding orientation of this compound in adenosine receptor crystal structures?

- Methodological Answer :

- Molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor stability.

- Mutagenesis studies : Replace key residues (e.g., His251 in A₁) and measure binding affinity shifts via radioligand assays.

- Cryo-EM : Resolve ligand-bound receptor conformations in lipid nanodiscs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.